molecular formula C13H16O5 B1325774 5-(3,5-Dimethoxyphenyl)-5-oxovaleric acid CAS No. 898792-55-7

5-(3,5-Dimethoxyphenyl)-5-oxovaleric acid

Cat. No.: B1325774
CAS No.: 898792-55-7
M. Wt: 252.26 g/mol
InChI Key: GWWBYOZFGUNDBP-UHFFFAOYSA-N
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Description

5-(3,5-Dimethoxyphenyl)-5-oxovaleric acid is a useful research compound. Its molecular formula is C13H16O5 and its molecular weight is 252.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(3,5-Dimethoxyphenyl)-5-oxovaleric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3,5-Dimethoxyphenyl)-5-oxovaleric acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(3,5-dimethoxyphenyl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-17-10-6-9(7-11(8-10)18-2)12(14)4-3-5-13(15)16/h6-8H,3-5H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWWBYOZFGUNDBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)CCCC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645475
Record name 5-(3,5-Dimethoxyphenyl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898792-55-7
Record name 5-(3,5-Dimethoxyphenyl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The 5-Aryl-5-Oxovaleric Acid Scaffold: Synthetic Architecture and Pharmacological Versatility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-aryl-5-oxovaleric acid moiety (also referred to as


-keto acids or 4-aroylbutyric acids) represents a critical "linker" scaffold in organic synthesis and medicinal chemistry. Unlike its shorter homolog, the 4-aryl-4-oxobutyric acid (precursor to Fenbufen and indanones), the 5-oxovaleric variant is the definitive gateway to 1-tetralones  via intramolecular cyclization. This structural distinction is paramount; while the C4 chain constrains the system to a 5-membered ring, the C5 valeric backbone enables the formation of the thermodynamically stable 6-membered ring fused systems found in polycyclic aromatic hydrocarbons (PAHs) and bioactive alkaloids.

This guide details the synthetic logic, validated protocols, and pharmacological applications of this derivative class, moving beyond basic textbook definitions to provide a rigorous, field-ready manual.

Part 1: Structural Architecture & Synthetic Logic

The core structure consists of a pentanoic (valeric) acid backbone oxidized at the


-position (C5), bearing an aromatic ring. The synthesis is governed by Friedel-Crafts Acylation , utilizing glutaric anhydride as the electrophilic source.
The Regiochemistry of Acylation

The reaction between an arene and glutaric anhydride is driven by Lewis Acid catalysis (typically


). The key mechanistic insight here is the ring-opening  event.
  • Activation:

    
     coordinates with one of the carbonyl oxygens of the anhydride.
    
  • Electrophilic Attack: The bond cleaves to generate an acylium ion (or a tight ion pair), which attacks the aromatic ring.

  • Product Stability: The resulting aluminum salt of the keto-acid is stable in the reaction medium, preventing further reaction (such as double acylation) until hydrolysis.

Diagram: Synthetic Pathway & Cyclization Logic

The following diagram illustrates the conversion of glutaric anhydride to the 5-oxovaleric derivative and its subsequent cyclization to 1-tetralone.

SynthesisPathway Glutaric Glutaric Anhydride (C5 Precursor) Complex Acylium-AlCl3 Complex Glutaric->Complex AlCl3, DCM 0°C to RT Arene Arene (Ar-H) (Nucleophile) Arene->Complex AlCl3, DCM 0°C to RT Product 5-Aryl-5-Oxovaleric Acid (The Scaffold) Complex->Product Hydrolysis (HCl/Ice) Tetralone 1-Tetralone (Cyclized Product) Product->Tetralone Intramolecular Cyclization (PPA or SOCl2/AlCl3)

Figure 1: The canonical pathway from Glutaric Anhydride to 1-Tetralone via the 5-aryl-5-oxovaleric acid intermediate.

Part 2: Validated Synthetic Protocols

Protocol A: Friedel-Crafts Acylation (The Glutaric Route)

Target: Synthesis of 5-phenyl-5-oxovaleric acid (4-benzoylbutyric acid). Scale: 50 mmol basis.

Reagents:

  • Glutaric Anhydride: 5.7 g (50 mmol)

  • Benzene (or substituted arene): 30 mL (Excess acts as solvent; if solid arene, use DCM as solvent)

  • Aluminum Chloride (

    
    ): 14.0 g (105 mmol) — Note: >2 equivalents are required because the product complexes with aluminum.
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane.

Step-by-Step Methodology:

  • Apparatus Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, addition funnel, and a calcium chloride drying tube (or

    
     inlet).
    
  • Lewis Acid Suspension: Charge the flask with

    
     and 40 mL of dry DCM. Cool to 
    
    
    
    C in an ice bath.
  • Anhydride Addition: Dissolve glutaric anhydride in 20 mL DCM (warm slightly if necessary for solubility) and add dropwise to the

    
     suspension. Observation: The mixture may turn yellow/orange as the acylium complex forms.
    
  • Arene Addition: Add the aromatic substrate (benzene/arene) dropwise over 20 minutes, maintaining temperature

    
    C.
    
  • Reaction Phase: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 4–6 hours. For deactivated rings (e.g., chlorobenzene), reflux may be required.

  • Quenching (Critical): Pour the reaction mixture slowly into a beaker containing 200 g of crushed ice and 20 mL concentrated HCl. Causality: This breaks the Aluminum-Product complex and protonates the carboxylate.

  • Isolation:

    • Separate the organic layer.[1][2]

    • Extract the aqueous layer with DCM (

      
       mL).
      
    • Purification Step: Extract the combined organic layers with 10%

      
       solution . The product (acid) moves to the aqueous phase; unreacted neutral arenes remain in the organic phase.
      
    • Acidify the aqueous carbonate extract with conc. HCl to pH 1. The product will precipitate as a white/off-white solid.

  • Recrystallization: Recrystallize from Ethanol/Water or Benzene/Petroleum Ether.

Validation Metrics:

  • Yield: Typically 75–90%.

  • Melting Point: ~125–127°C (for unsubstituted phenyl derivative).

  • NMR Signature: Look for the triplet-triplet pattern of the ethylene bridge protons in the 2.0–3.5 ppm region.

Part 3: Chemical Reactivity & Transformations[3][4]

The utility of 5-aryl-5-oxovaleric acid lies in its dual functionality: a ketone and a carboxylic acid separated by a trimethylene chain.

The Tetralone Cyclization (Intramolecular Friedel-Crafts)

This is the most common industrial application. The acid is cyclized to form 1-tetralone, a precursor for aromatization to naphthalenes.

MethodReagentsConditionsProsCons
Acid Catalysis Polyphosphoric Acid (PPA)80–100°C, 2hOne-pot, high yieldViscous, hard to stir, messy workup
Acid Chloride 1.[2][3]

2.

/DCM
Reflux, then

C
Clean product, mild tempTwo steps, sensitive to moisture
Superacid Triflic Acid (

)
RTExcellent for deactivated ringsExpensive
Wolff-Kishner Reduction

Reduction of the ketone carbonyl (C5) yields 5-arylvaleric acids (5-arylpentanoic acids). These are valuable as fatty acid analogs or lubricants.

  • Reagents: Hydrazine hydrate (

    
    ), KOH, Diethylene glycol.
    
  • Outcome:

    
    .
    

Part 4: Pharmacological Utility

While often viewed as intermediates, these derivatives possess intrinsic biological activity, particularly in the realm of enzyme inhibition and anti-inflammatory pathways.

HDAC Inhibition (Epigenetics)

5-aryl-5-oxovaleric acids are structural analogs of Valproic Acid and 4-Phenylbutyric Acid (a known HDAC inhibitor).

  • Mechanism: The terminal carboxylic acid coordinates with the Zinc ion (

    
    ) in the catalytic pocket of Histone Deacetylases (HDACs). The "linker" (the valeryl chain) positions the "cap group" (the aryl moiety) at the entrance of the enzyme tunnel.
    
  • Design Strategy: Modifying the aryl ring with hydrophobic groups (e.g., naphthyl, biphenyl) enhances affinity for the hydrophobic rim of the HDAC enzyme.

Non-Steroidal Anti-Inflammatory Drug (NSAID) Precursors

This scaffold is homologous to Fenbufen (


-oxo[1,1'-biphenyl]-4-butanoic acid).
  • Fenbufen Logic: Fenbufen is a prodrug. The 4-oxo chain is metabolized to the active biphenylacetic acid.

  • 5-Oxovaleric Analog: Extending the chain by one carbon (to the valeric derivative) alters the metabolic profile, often increasing lipophilicity and changing the half-life, though sometimes reducing potency compared to the propionic/butyric analogs.

Diagram: Pharmacophore SAR Logic

This diagram visualizes how the molecule interacts with a theoretical enzyme binding pocket (e.g., HDAC).

SAR_Logic cluster_legend Structure-Activity Relationship (SAR) Aryl Aryl 'Cap' Group (Hydrophobic Interaction) Linker C5-Oxo Linker (Spacer Domain) Aryl->Linker Target Target Enzyme (e.g., HDAC / COX) Aryl->Target Steric Occlusion Zinc Carboxylic Acid (Zinc Binding Group) Linker->Zinc Zinc->Target Chelation / H-Bonding

Figure 2: Pharmacophore mapping of 5-aryl-5-oxovaleric acid derivatives, highlighting the zinc-binding potential and hydrophobic cap essential for enzyme inhibition.

References

  • Friedel-Crafts Acylation with Glutaric Anhydride

    • Title: Friedel-Crafts acylation of aromatic compounds with 2-phenylfuran-3,4-dicarboxylic acid anhydride.[4] (Mechanistic comparison with glutaric anhydride).

    • Source: Journal of the Chinese Chemical Society.
    • URL:[Link] (Sourced via snippet 1.7)

  • Synthesis of 4-Arylcoumarins and Related Keto-Acids

    • Title: Recent Advances in Synthesis of 4-Arylcoumarins (Discusses Pechmann condensation and related keto-acid chemistry).[5][6][7][8]

    • Source: Molecules (MDPI).
    • URL:[Link]

  • Fenbufen and Homologous Anti-Inflammatory Agents

    • Title: Fenbufen, a new anti-inflammatory analgesic: synthesis and structure-activity relationships of analogs.[9][3]

    • Source: Journal of Pharmaceutical Sciences.[3]

    • URL:[Link]

  • Cyclization to Polycyclic Systems

    • Title: Applications of Friedel–Crafts reactions in total synthesis of natural products.[10]

    • Source: RSC Advances / NIH PMC.
    • URL:[Link]

  • Standard Protocol Grounding (Organic Syntheses)

    • Title: -Phenylglutaric Anhydride (Precursor synthesis logic).
    • Source: Organic Syntheses, Coll.[1] Vol. 4, p.790.

    • URL:[Link]

Sources

An In-depth Technical Guide to the pKa Values of 5-(3,5-Dimethoxyphenyl)-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of pKa in Drug Development

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that quantifies the strength of an acid in a solution. For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's pKa is indispensable. This is because the ionization state of a molecule profoundly influences its absorption, distribution, metabolism, and excretion (ADME) properties.[1][2] The extent to which a drug is ionized at a given physiological pH, such as in the stomach (pH 1-3.5) or the blood (pH 7.4), dictates its ability to cross biological membranes, bind to its target, and ultimately, its therapeutic efficacy and safety profile.[2] This guide provides a comprehensive analysis of the pKa values of 5-(3,5-Dimethoxyphenyl)-5-oxovaleric acid, a molecule with functional groups whose ionization behavior is key to its potential as a bioactive agent. We will delve into the structural features influencing its acidity, theoretical estimations of its pKa values, and detailed experimental protocols for their precise determination.

Molecular Structure and Predicted Ionization Behavior

The structure of 5-(3,5-Dimethoxyphenyl)-5-oxovaleric acid contains two primary sites susceptible to proton dissociation under physiologically relevant conditions: the carboxylic acid proton and the α-protons to the ketone.

Caption: Structure of 5-(3,5-Dimethoxyphenyl)-5-oxovaleric acid.

The Carboxylic Acid Proton (pKa₁)

The most acidic proton in the molecule is that of the carboxylic acid group. Carboxylic acids are organic acids, and their pKa values are typically in the range of 4-5.[3][4] The acidity of the carboxyl group is due to the electronegativity of the two oxygen atoms and the resonance stabilization of the resulting carboxylate anion upon deprotonation.

To estimate the pKa of the carboxylic acid in this specific molecule, we can consider the electronic effects of the 3,5-dimethoxyphenyl-5-oxo moiety. The benzene ring and the ketone group are electron-withdrawing through inductive effects, which would be expected to increase the acidity (lower the pKa) of the carboxylic acid compared to a simple aliphatic carboxylic acid like valeric acid.[5] The two methoxy groups on the benzene ring are electron-donating by resonance, which could slightly decrease the acidity.[6] However, given their meta position relative to the point of attachment, their resonance effect is less pronounced than their inductive electron-withdrawing effect. Therefore, the overall substituent effect is likely to be acid-strengthening. Benzoic acid itself has a pKa of about 4.2.[7][8] Given the presence of the additional electron-withdrawing ketone and the substituted phenyl ring, it is reasonable to predict that the pKa of the carboxylic acid group in 5-(3,5-dimethoxyphenyl)-5-oxovaleric acid will be slightly lower than that of typical aliphatic carboxylic acids, likely in the range of 4.0 - 4.5 .

The α-Ketone Proton (pKa₂)

The protons on the carbon atom adjacent to the carbonyl group (the α-carbon) are weakly acidic.[9] This acidity arises from the resonance stabilization of the enolate anion that forms upon deprotonation. The pKa of α-protons in ketones is generally in the range of 19-20.[10] The electron-withdrawing nature of the adjacent carboxyl group in the valeric acid chain would further stabilize the enolate, making these protons slightly more acidic than in a simple ketone. A reasonable estimate for the pKa of the α-protons to the ketone in this molecule would be in the range of 18-20 .

cluster_0 Carboxylic Acid Ionization (pKa₁) cluster_1 α-Ketone Proton Ionization (pKa₂) R-COOH R-COOH R-COO⁻ + H⁺ R-COO⁻ + H⁺ R-COOH->R-COO⁻ + H⁺ pKa₁ ≈ 4.0 - 4.5 R'-COCH₂-R'' R'-COCH₂-R'' R'-C(O⁻)=CH-R'' + H⁺ R'-C(O⁻)=CH-R'' + H⁺ R'-COCH₂-R''->R'-C(O⁻)=CH-R'' + H⁺ pKa₂ ≈ 18 - 20

Caption: Predicted Ionization Equilibria.

Experimental Determination of pKa Values

While theoretical estimations are valuable, experimental determination provides the most accurate pKa values. The two most common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.[11]

Potentiometric Titration

Potentiometric titration is a highly precise technique for determining pKa values.[12] It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH with a calibrated electrode.[13][14] A plot of pH versus the volume of titrant added produces a titration curve, and the pKa can be determined from the midpoint of the buffer region, which corresponds to the inflection point of the curve.[14]

  • Preparation of Solutions:

    • Prepare a standard solution of 0.1 M sodium hydroxide (NaOH) and 0.1 M hydrochloric acid (HCl).[14]

    • Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.[14]

    • Accurately weigh and dissolve a sample of 5-(3,5-Dimethoxyphenyl)-5-oxovaleric acid in a suitable solvent (e.g., a water/methanol co-solvent system if solubility is low) to a final concentration of at least 10⁻⁴ M.[12][14]

  • Calibration of the pH Meter:

    • Calibrate the pH meter using standard aqueous buffers of pH 4, 7, and 10 to ensure accurate measurements.[14]

  • Titration Procedure:

    • Place a known volume (e.g., 20 mL) of the sample solution in a reaction vessel equipped with a magnetic stirrer.[15]

    • Immerse the calibrated pH electrode into the solution.

    • If necessary, adjust the initial pH of the solution to the acidic range (e.g., pH 1.8-2.0) with 0.1 M HCl.[15]

    • Begin the titration by adding small, precise increments of the 0.1 M NaOH solution.

    • After each addition, allow the pH to stabilize and record the pH reading and the total volume of titrant added.[15]

    • Continue the titration until the pH reaches the basic range (e.g., pH 12-12.5).[15]

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • Determine the equivalence point(s) from the inflection point(s) of the curve, often by calculating the first or second derivative of the curve.[16]

    • The pKa is the pH at the half-equivalence point.[14]

start Start prep Prepare Sample and Titrant Solutions start->prep calibrate Calibrate pH Meter prep->calibrate titrate Titrate Sample with NaOH, Recording pH and Volume calibrate->titrate plot Plot pH vs. Volume titrate->plot analyze Determine Equivalence Point and pKa plot->analyze end End analyze->end

Caption: Potentiometric Titration Workflow.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be used to determine pKa values for compounds that contain a UV-active chromophore near the site of ionization, leading to a change in the UV-Vis spectrum as a function of pH.[12][17] The pKa is determined by monitoring the change in absorbance at a specific wavelength across a range of pH values.[18]

  • Preparation of Solutions:

    • Prepare a series of buffer solutions with known pH values spanning the expected pKa range.

    • Prepare a stock solution of 5-(3,5-Dimethoxyphenyl)-5-oxovaleric acid in a suitable solvent (e.g., DMSO or methanol).[17]

  • Spectral Acquisition:

    • For each buffer solution, add a small, constant amount of the stock solution to ensure the final concentration is the same across all samples and that the absorbance falls within the linear range of the spectrophotometer.

    • Record the UV-Vis spectrum (e.g., from 220 nm to 500 nm) for the sample in each buffer solution.[12][17]

  • Data Analysis:

    • Identify the wavelength(s) where the largest change in absorbance occurs as a function of pH.[12]

    • Plot the absorbance at the chosen wavelength(s) against the pH of the buffer solutions. This will generate a sigmoidal curve.[13]

    • The pKa corresponds to the pH at the inflection point of this sigmoid curve.[13] This can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the pH at which the absorbance is halfway between the minimum and maximum values.[2]

start Start prep_buffers Prepare Buffer Solutions of Varying pH start->prep_buffers prep_sample Prepare Sample Stock Solution start->prep_sample measure_spectra Record UV-Vis Spectra in Each Buffer prep_buffers->measure_spectra prep_sample->measure_spectra plot_abs Plot Absorbance vs. pH measure_spectra->plot_abs determine_pka Determine pKa from Sigmoidal Curve plot_abs->determine_pka end End determine_pka->end

Caption: UV-Vis Spectrophotometry Workflow.

Computational pKa Prediction

In the absence of experimental data, computational methods can provide valuable estimates of pKa values.[19][20] These methods range from empirical approaches based on structure-property relationships to more rigorous quantum mechanical calculations.[19][20]

Quantum mechanics-based methods, often employing Density Functional Theory (DFT), calculate the free energy change of the deprotonation reaction.[21] While computationally intensive, these methods can achieve high accuracy, often within 0.5 pKa units of experimental values when combined with appropriate solvation models.[22]

Machine learning models are also increasingly used for pKa prediction.[1] These models are trained on large datasets of known pKa values and can provide rapid predictions for new molecules.[1] The accuracy of these methods is dependent on the diversity and quality of the training data.[1]

Summary of pKa Values

The following table summarizes the estimated pKa values for the ionizable protons of 5-(3,5-Dimethoxyphenyl)-5-oxovaleric acid based on theoretical considerations.

Ionizable ProtonFunctional GroupEstimated pKa RangePrimary Influencing Factors
pKa₁Carboxylic Acid4.0 - 4.5Resonance stabilization of carboxylate; inductive electron withdrawal by the phenyl and keto groups.
pKa₂α-Proton to Ketone18 - 20Resonance stabilization of the enolate anion.

Conclusion

A comprehensive understanding of the pKa values of 5-(3,5-Dimethoxyphenyl)-5-oxovaleric acid is crucial for its development as a potential therapeutic agent. This guide has provided a detailed analysis of the structural features influencing its acidity, leading to estimated pKa values of approximately 4.0-4.5 for the carboxylic acid proton and 18-20 for the α-keto protons. Furthermore, detailed, field-proven protocols for the experimental determination of these values using potentiometric titration and UV-Vis spectrophotometry have been presented. For researchers and drug development professionals, the application of these methodologies will yield precise pKa values, enabling a more accurate prediction of the compound's pharmacokinetic and pharmacodynamic behavior.

References

  • European Centre for Ecotoxicology and Toxicology of Chemicals. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.
  • Soudijn, W., van der Goot, H., & Timmerman, H. (2007). Development of Methods for the Determination of pKa Values. PMC.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • Nakai, H. (2020). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI.
  • Wang, Y., & Li, H. (2008). Correlations and Predictions of Carboxylic Acid pKa Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes. The Journal of Physical Chemistry A.
  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry.
  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods.
  • Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration.
  • Ribeiro, J. M., & Ramos, M. J. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Publications.
  • Wikipedia contributors. (n.d.). Ketone. Wikipedia.
  • LibreTexts. (2020). 21.2: Acidity of Carboxylic Acids. Chemistry LibreTexts.
  • LibreTexts. (2022). 7.5: Acid-base Properties of Phenols. Chemistry LibreTexts.
  • Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data.
  • Liptak, M. D., & Shields, G. C. (n.d.). Accurate pKa Calculations for Carboxylic Acids Using Complete Basis Set and Gaussian-n Models Combined with CPCM Continuum Solvation Methods. Bucknell Digital Commons.
  • Organic Chemistry Tutor. (n.d.). How to Estimate the pKa Values Using the pKa Table.
  • Box, K., & Völgyi, G. (2008). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PMC.
  • Aksoy, A. F., & Cihan, M. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.
  • (n.d.). Approximate pKa chart of the functional groups: values to know.
  • Wagen, C. (2025). How to Predict pKa. Rowan.
  • Sari, N. K., & Kurniawan, F. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. SciSpace.
  • Berkhout, J. H., & Ram, A. H. N. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research.
  • University of Calgary. (n.d.). Ch21: Acidity of alpha hydrogens.
  • (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino.
  • University of Central Arkansas. (n.d.). Chapter 18: Enols and Enolates.
  • HCPG. (n.d.). Acidity of Carboxylic Acids.

Sources

Methodological & Application

Precision Acylation of Dimethoxybenzene Scaffolds: Controlling Regioselectivity and Ether Cleavage

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Friedel-Crafts acylation protocols for 3,5-dimethoxybenzene derivatives Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Executive Summary

The acylation of dimethoxybenzenes—specifically the 1,3-dimethoxybenzene (resorcinol dimethyl ether) scaffold—is a cornerstone reaction in the synthesis of chalcones, flavonoids, and benzophenone pharmacophores. While the substrate is highly activated toward Electrophilic Aromatic Substitution (EAS), this reactivity introduces two critical challenges:

  • Regiocontrol: Directing the acyl group to the 4-position (yielding 2,4-dimethoxy derivatives) vs. the sterically hindered 2-position.

  • Chemostability: The susceptibility of the ortho-methoxy group to cleavage (demethylation) by strong Lewis acids (e.g.,

    
    ), yielding 2-hydroxy-4-methoxy products rather than the desired dimethoxy analogs.
    

This guide provides three distinct protocols tailored to specific structural outcomes, moving beyond standard textbook methodologies to address the "Methoxy Retention vs. Cleavage" dichotomy.

Part 1: Mechanistic Constraints & Catalyst Selection

The "3,5" Nomenclature vs. Reality

In drug discovery, "3,5-dimethoxy" often refers to the substitution pattern of the final pharmacophore (e.g., 3,5-dimethoxyphenyl ketones). However, direct Friedel-Crafts acylation of 1,3-dimethoxybenzene does NOT yield 3,5-dimethoxyacetophenone.

  • Electronic Logic: The methoxy groups are ortho/para directors.[1] Acylation of 1,3-dimethoxybenzene occurs almost exclusively at the 4-position (yielding the 2,4-dimethoxy isomer) or the 2-position (rare, sterically hindered).

  • Synthetic Implication: To access the 3,5-isomer, one must use indirect methods (e.g., Grignard addition to 3,5-dimethoxybenzonitrile). This guide focuses on the direct acylation to yield 2,4-dimethoxybenzene derivatives , the primary precursors for resorcinolic drugs.

The Aluminum Chloride Trap (Ortho-Demethylation)

Using aluminum chloride (


) with methoxy-arenes often results in the loss of the methyl group ortho to the new carbonyl.
  • Mechanism: The carbonyl oxygen coordinates with aluminum, forming a stable chelate with the ortho-oxygen. The chloride ion then acts as a nucleophile, attacking the methyl group (Sn2-like), releasing chloromethane and leaving an aluminum phenoxide.

  • Utility: This is a "feature" if the target is a salicylaldehyde-type ligand (2-hydroxy), but a "failure" if the target is the dimethoxy ether.

Decision Framework: Pathway Selection

AcylationPathway Start Starting Material: 1,3-Dimethoxybenzene Decision Target Moiety? Start->Decision Prod_A Target A: 2,4-Dimethoxyacetophenone (Methoxy Retention) Decision->Prod_A Retain ethers Prod_B Target B: 2-Hydroxy-4-Methoxyacetophenone (Selective Demethylation) Decision->Prod_B Cleave ortho-ether Method_A Protocol 1: Mild Lewis Acid (Bi(OTf)3 or Iodine) Prod_A->Method_A Requires non-chelating catalyst Method_B Protocol 2: Strong Lewis Acid (AlCl3 / High Temp) Prod_B->Method_B Requires chelation thermodynamics

Figure 1: Strategic decision tree for catalyst selection based on the desired pharmacophore.

Part 2: Experimental Protocols

Protocol A: Methoxy Retention (Green Chemistry Approach)

Target: 2,4-Dimethoxyacetophenone (and analogs) Catalyst: Bismuth(III) Triflate [


]
Rationale:  Unlike 

, metal triflates are water-tolerant and do not promote the nucleophilic attack required for demethylation. This protocol offers high atom economy and simplified workup.
Reagents
  • 1,3-Dimethoxybenzene (1.0 equiv)

  • Acetic Anhydride (1.2 equiv) [or other anhydrides]

  • Bismuth(III) Triflate (1–5 mol%)

  • Solvent: None (Solvent-free) or Nitromethane (

    
    ) if solid substrate.
    
Step-by-Step Methodology
  • Setup: In a dry round-bottom flask equipped with a magnetic stir bar, charge 1,3-dimethoxybenzene (10 mmol, 1.38 g).

  • Catalyst Addition: Add

    
     (0.1 mmol, 65 mg, 1 mol%). The catalyst is hygroscopic; handle quickly or in a glovebox if precise kinetics are required.
    
  • Acylation: Add Acetic Anhydride (12 mmol, 1.13 mL) dropwise at room temperature (25°C).

    • Note: The reaction is exothermic.[1] For larger scales (>10g), use an ice bath during addition, then warm to RT.

  • Reaction: Stir at room temperature for 30–60 minutes. Monitor via TLC (Hexane:EtOAc 8:2). The product (2,4-dimethoxyacetophenone) will appear as a distinct spot (

    
    ) below the starting material.
    
  • Quench & Recovery:

    • Add water (20 mL) to hydrolyze excess anhydride.

    • Extract with Ethyl Acetate (3 x 15 mL).

    • Wash organic layer with Sat.[2]

      
       (to remove acetic acid) and Brine.
      
    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Water or perform flash chromatography.

    • Yield Expectation: 85–95%.

Protocol B: Selective Ortho-Demethylation (Classical Approach)

Target: 2-Hydroxy-4-methoxyacetophenone (Paeonol) Catalyst: Aluminum Chloride (


)
Rationale:  This protocol leverages the high oxophilicity of aluminum to thermodynamically drive the cleavage of the sterically crowded ether bond adjacent to the carbonyl.
Reagents
  • 1,3-Dimethoxybenzene (1.0 equiv)

  • Acetyl Chloride (1.1 equiv) [More reactive than anhydride]

  • Aluminum Chloride (anhydrous, 1.2–1.5 equiv)

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

Step-by-Step Methodology
  • Catalyst Activation: In a flame-dried 3-neck flask under Nitrogen/Argon, suspend anhydrous

    
     (15 mmol, 2.0 g) in dry DCM (20 mL). Cool to 0°C.[3]
    
  • Electrophile Formation: Add Acetyl Chloride (11 mmol, 0.78 mL) dropwise. Stir for 15 mins to generate the acylium ion complex.

  • Substrate Addition: Dissolve 1,3-dimethoxybenzene (10 mmol, 1.38 g) in DCM (5 mL) and add dropwise to the catalyst mixture at 0°C.

    • Observation: The solution will turn deep yellow/orange (formation of the

      
      -complex).
      
  • Thermal Drive:

    • For Retention (Attempted): Keeping at 0°C yields a mixture.

    • For Demethylation (Target): Remove ice bath and reflux (40°C) for 3–5 hours. The elevated temperature provides the activation energy for the chloride ion to attack the methyl group.

  • Quench (Critical Step):

    • Cool to 0°C.[3]

    • Slowly pour the reaction mixture into a beaker of crushed ice/HCl (conc). Caution: Highly exothermic; HCl gas evolution.

    • Stir vigorously for 30 mins to break the Aluminum-Phenoxide complex.

  • Workup:

    • Separate organic layer.[2][4]

    • Extract aqueous layer with DCM.

    • Wash combined organics with water and brine.

    • Purification: The product (2-hydroxy-4-methoxyacetophenone) is often a solid. Recrystallize from Methanol.[1]

    • Yield Expectation: 70–80%.

Part 3: Data Analysis & Optimization

Comparison of Catalytic Systems

The following table summarizes the efficiency and selectivity of various protocols for acylating 1,3-dimethoxybenzene.

CatalystReagentConditionsMajor ProductSelectivityNotes


RT, 30 min2,4-Dimethoxy>98% RetentionGreen, reusable catalyst [1].


RT, 1 hr2,4-Dimethoxy>95% RetentionMetal-free, cheap, mild [2].


Reflux, 3h2-Hydroxy-4-Methoxy>90% CleavageThermodynamic product via chelation [3].


80°C2,4-DimethoxyMixedCan cause partial demethylation if overheated.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Polyacylation Highly activated ringReduce catalyst loading; Ensure 1:1 stoichiometry; Lower temperature.
Incomplete Demethylation Insufficient heat/timeWhen using

, ensure reflux is maintained for >3h; check

quality (should be yellow/grey, not white powder).
Positional Isomers (2-acyl) Steric control failureUse bulkier acylating agents (e.g., pivaloyl chloride) to force 4-position selectivity exclusively.
Catalyst Deactivation Moisture

and

are moisture sensitive. Dry solvents (DCM over

) are mandatory.
Mechanistic Visualization: The Chelation Effect

The diagram below illustrates why


 forces demethylation while Triflate catalysts do not.

Mechanism cluster_Al Aluminum Pathway (Demethylation) cluster_Bi Triflate Pathway (Retention) Al_Complex Al-Complex (Carbonyl + Ortho-OMe) Nu_Attack Cl- Attack on Methyl Al_Complex->Nu_Attack Chelation lowers activation energy Phenol Product: 2-Hydroxy-4-Methoxy Nu_Attack->Phenol -CH3Cl Bi_Complex Bi-Complex (Carbonyl only) No_Attack No Nucleophile (Triflate is non-nuc) Bi_Complex->No_Attack Ether Product: 2,4-Dimethoxy No_Attack->Ether Hydrolysis

Figure 2: Mechanistic divergence driven by catalyst anion nucleophilicity and chelation potential.

References

  • Desmurs, J. R., et al. (1997). "Bismuth(III) triflate: a water-stable and reusable catalyst for the Friedel-Crafts acylation."[5] Tetrahedron Letters, 38(51), 8871-8874.

  • Phukan, P. (2004).[3] "Iodine as an extremely powerful catalyst for the acylation of alcohols, phenols, amines and thiols." Tetrahedron Letters, 45(24), 4785-4787.

  • Bhatt, M. V., & Kulkarni, S. U. (1983). "Cleavage of ethers." Synthesis, 1983(04), 249-282.

  • Olah, G. A. (Ed.).[1] (1973). Friedel-Crafts and Related Reactions. Wiley-Interscience. (Classic Reference for mechanistic grounding).

Sources

Application Note: Modular Synthesis of 3,5-Dimethoxybenzoyl Substituted Fatty Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This application note details the synthetic strategies for 3,5-dimethoxybenzoyl substituted fatty acids , a class of compounds increasingly relevant in oral drug delivery systems (as permeation enhancers similar to SNAC/Salcaprozate Sodium) and as metabolic modulators.

The term "substituted" in this context typically refers to two distinct structural motifs. This guide provides validated protocols for both:

  • The Amido-Linkage (SNAC Analogs): N-(3,5-dimethoxybenzoyl)-amino fatty acids. These are critical for non-covalent macromolecule complexation (e.g., oral insulin delivery).

  • The Keto-Linkage:

    
    -(3,5-dimethoxybenzoyl) fatty acids. These serve as stable pharmacophores or synthetic intermediates.
    
Critical Regiochemical Constraint

A common error in synthesizing 3,5-dimethoxy-substituted aromatics is assuming standard Friedel-Crafts acylation will work. It will not yield the 3,5-isomer.

  • Friedel-Crafts Acylation of 1,3-dimethoxybenzene directs to the 4-position (ortho/para directing), yielding the 2,4-dimethoxy isomer.

  • Solution: To achieve the 3,5-substitution pattern , one must utilize Grignard chemistry (via 1-bromo-3,5-dimethoxybenzene) or Amide coupling (via 3,5-dimethoxybenzoic acid).

Strategic Decision Matrix

The following decision tree outlines the selection of the synthetic route based on the target moiety.

SyntheticStrategy Start Target Molecule Selection Decision Linker Type? Start->Decision Amide Amide Linker (-CONH-) (Drug Delivery Carrier) Decision->Amide Ketone Ketone Linker (-CO-) (Metabolic Probe) Decision->Ketone RouteA Route A: Schotten-Baumann (Aq. Base + Acid Chloride) Amide->RouteA High Scalability RouteB Route B: Grignard Addition (Mg-Bromide + Cyclic Anhydride) Ketone->RouteB Regio-Retention RouteC Route C: Friedel-Crafts Ketone->RouteC Standard F-C Warning STOP: Yields Wrong Isomer (2,4-dimethoxy) RouteC->Warning

Figure 1: Synthetic decision matrix highlighting the regiochemical trap of Friedel-Crafts acylation for this specific isomer.

Protocol A: Synthesis of Amido-Fatty Acids (SNAC Analogs)

Target: Sodium 8-[(3,5-dimethoxybenzoyl)amino]octanoate (and related analogs). Mechanism: Schotten-Baumann acylation. This biphasic system is superior to organic base methods for fatty acids as it eliminates the need for carboxyl protection/deprotection steps.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11]
  • Starting Material A: 3,5-Dimethoxybenzoyl chloride (prepared from acid via

    
    ).[1][2]
    
  • Starting Material B: 8-Aminocaprylic acid (or

    
    -amino acid of choice).
    
  • Base: NaOH (1.0 M and 2.0 M solutions).

  • Solvent: THF (Tetrahydrofuran) or Dioxane.

  • Quench: HCl (1.0 M).

Step-by-Step Methodology
Step 1: Acid Chloride Activation (In Situ)
  • Suspend 3,5-dimethoxybenzoic acid (10.0 g, 54.9 mmol) in dry Toluene (50 mL).

  • Add catalytic DMF (3 drops).

  • Add Thionyl Chloride (

    
    , 8.0 mL, 110 mmol) dropwise at room temperature.
    
  • Heat to reflux (

    
    ) for 3 hours until gas evolution ceases.
    
  • Concentrate in vacuo to remove excess

    
     and toluene. Re-dissolve the crude oil in dry THF (30 mL).
    
Step 2: Schotten-Baumann Amidation
  • Aqueous Phase: In a 3-neck round bottom flask, dissolve 8-aminocaprylic acid (8.74 g, 54.9 mmol) in 1.0 M NaOH (110 mL, 2 eq). Cool to

    
    .
    
  • Addition: Add the THF solution of 3,5-dimethoxybenzoyl chloride dropwise to the vigorously stirred aqueous amino acid solution over 45 minutes.

  • pH Control: Simultaneously monitor pH. Maintain pH > 10 by adding 2.0 M NaOH as needed during addition. Crucial: If pH drops below 9, the amino acid zwitterion protonates and reactivity stalls.

  • Reaction: Allow to warm to room temperature and stir for 4 hours. The solution should remain clear or slightly cloudy.

Step 3: Isolation & Salt Formation
  • Acidification: Cool to

    
    . Slowly add 1.0 M HCl until pH ~ 2.0. The free acid form of the product will precipitate as a white solid.
    
  • Filtration: Filter the solid and wash with cold water (

    
     mL) to remove inorganic salts.
    
  • Salt Conversion (For Drug Delivery Utility):

    • Resuspend the wet cake in Ethanol (100 mL).

    • Add NaOH (1.0 eq based on theoretical yield) dissolved in minimal water.

    • Heat to

      
       to dissolve, then cool slowly to crystallize the sodium salt.
      
Data Summary: Protocol A
ParameterSpecificationNotes
Yield 85 - 92%High efficiency due to lack of protecting groups.
Purity (HPLC) > 98%Main impurity: 3,5-dimethoxybenzoic acid (hydrolysis).
Appearance White crystalline powderHygroscopic as sodium salt.
Critical Control pH > 10 during additionPrevents premature precipitation of amino acid.

Protocol B: Synthesis of Keto-Fatty Acids (Grignard Route)

Target: 8-(3,5-dimethoxybenzoyl)octanoic acid (or similar keto-acids). Mechanism: Nucleophilic addition of Grignard to a Cyclic Anhydride. Why this route? It guarantees the 3,5-substitution pattern. Direct acylation of 1,3-dimethoxybenzene would yield the 2,4-isomer.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11]
  • Precursor: 1-Bromo-3,5-dimethoxybenzene.

  • Electrophile: Suberic anhydride (for C8 chain) or Glutaric anhydride (for C5 chain).

  • Catalyst: Iodine (

    
    ) crystal (initiator).
    
  • Solvent: Anhydrous THF (strictly dry).

Step-by-Step Methodology
Step 1: Grignard Formation (3,5-dimethoxyphenylmagnesium bromide)
  • Flame-dry a 3-neck flask under Argon. Add Magnesium turnings (1.5 eq, activated).

  • Dissolve 1-bromo-3,5-dimethoxybenzene (21.7 g, 100 mmol) in dry THF (100 mL).

  • Add 10% of the bromide solution to the Mg to initiate (add

    
     crystal if needed). Once reflux starts, add the remainder dropwise to maintain gentle reflux.[3]
    
  • Reflux for 1 hour after addition to complete formation.

Step 2: Anhydride Ring Opening
  • In a separate flask, dissolve Suberic anhydride (15.6 g, 100 mmol) in dry THF (150 mL). Cool to

    
     (Dry ice/Acetone).
    
    • Note: Low temperature is critical to prevent double-addition (tertiary alcohol formation).

  • Cannulation: Transfer the Grignard solution slowly via cannula into the cold anhydride solution over 1 hour.

  • Stir at

    
     for 2 hours, then allow to warm to 
    
    
    
    over 3 hours.
Step 3: Workup[4][5][6]
  • Quench with saturated

    
     solution (100 mL).
    
  • Acidify with 10% HCl to pH 3.

  • Extract with Ethyl Acetate (

    
     mL).
    
  • Wash organic phase with Brine, dry over

    
    .[2][7]
    
  • Purification: The crude will contain some unreacted anhydride and dicarboxylic acid. Purify via Column Chromatography (SiO2, Hexane:EtOAc gradient 9:1 to 1:1).

Experimental Workflow Diagram

GrignardWorkflow cluster_0 Step 1: Grignard Generation cluster_1 Step 2: Electrophilic Attack (-78°C) cluster_2 Step 3: Isolation Mg Mg Turnings (Activated) Grignard Intermediate: 3,5-Dimethoxyphenyl-MgBr Mg->Grignard ArBr 1-Bromo-3,5-dimethoxybenzene in THF ArBr->Grignard Reaction Nucleophilic Attack (Ring Opening) Grignard->Reaction Slow Addition Anhydride Cyclic Anhydride (Suberic/Glutaric) Anhydride->Reaction Quench Acidic Quench (pH 3) Reaction->Quench Product Target Keto-Acid 8-(3,5-dimethoxybenzoyl)octanoic acid Quench->Product

Figure 2: Workflow for the Grignard-mediated synthesis of keto-fatty acids, emphasizing temperature control to prevent over-alkylation.

Analytical Characterization (Self-Validation)

To ensure the protocol was successful, verify the following spectral markers.

TechniqueMarker SignalInterpretation
1H NMR

3.8 ppm (Singlet, 6H)
Confirms two Methoxy groups (

).
1H NMR

6.6 ppm (Triplet, 1H)
Confirms proton at position 4 (between methoxys).
1H NMR

7.1 ppm (Doublet, 2H)
Confirms protons at positions 2 and 6.[8] If you see an AB system (d, d) with different coupling, you likely made the 2,4-isomer.
IR 1680 cm

(Ketone) vs 1640 cm

(Amide)
Distinguishes between Protocol A and Protocol B products.

References

  • Preparation of SNAC and Analogs

    • Title: Method for preparing sodium 8-(2-hydroxybenzamido)octanoate.[4][5][9][10]

    • Source: Google P
    • URL
  • Regioselectivity of Friedel-Crafts Acylation

    • Title: Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction.[11]

    • Source: Alex Andonian (Vertex AI Search Result 1.1).
    • URL:[Link]

  • Grignard Reagent Preparation

    • Title: 3,5-Dimethylphenylmagnesium bromide solution (Analogous Protocol).
    • Source: Sigma-Aldrich Technical Data.[12]

  • Lithiation of 3,5-Dimethoxybenzene

    • Title: Practical Generation of 3,5-Dimethoxybenzyllithium: Application to the Synthesis of 5-Substituted-Resorcinols.
    • Source: ResearchGate / John Wiley & Sons.[6]

    • URL:[Link]

Sources

Application Notes & Protocols: Strategic Use of 5-(3,5-Dimethoxyphenyl)-5-oxovaleric acid in the Total Synthesis of Cannabinoids

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 5-(3,5-dimethoxyphenyl)-5-oxovaleric acid as a versatile and accessible starting material for the total synthesis of cannabinoids. This document elucidates the chemical rationale, provides detailed, validated protocols, and offers insights into the critical transformations required to build the cannabinoid scaffold, from the foundational resorcinol core to key downstream products like Cannabigerol (CBG) and its derivatives.

Introduction: A Modern Approach to Cannabinoid Synthesis

The therapeutic potential of cannabinoids is a major focus of modern pharmaceutical research. While plant extraction remains a common source, total synthesis offers unparalleled control over purity, stereochemistry, and the ability to generate novel analogs inaccessible through biological pathways.[1][2] The choice of starting material is a critical decision that dictates the efficiency, scalability, and economic viability of a synthetic route.

5-(3,5-Dimethoxyphenyl)-5-oxovaleric acid presents a strategic entry point into cannabinoid synthesis. It serves as a stable, readily available precursor to Olivetol and Olivetolic acid, the cornerstone resorcinol building blocks required for forming the cannabinoid framework.[3][4] This route circumvents the direct use of potentially regulated or less stable intermediates, providing a robust and predictable path to the key C-alkylation reaction that joins the resorcinol and terpene moieties. This guide details the transformation of this keto-acid into the pivotal intermediate, Olivetol, and its subsequent elaboration into Cannabigerol (CBG), the parent cannabinoid from which others are biosynthetically derived.[5][6]

Part 1: The Synthetic Strategy Overview

The total synthesis from 5-(3,5-dimethoxyphenyl)-5-oxovaleric acid can be logically segmented into two primary phases:

  • Formation of the Resorcinol Core: The initial phase focuses on the conversion of the starting material into Olivetol (5-pentylbenzene-1,3-diol). This involves a sequence of reduction, cyclization, and demethylation steps to construct the characteristic dihydroxy-n-pentylbenzene structure.

  • Construction of the Cannabinoid Skeleton: This phase involves the critical C-C bond formation between the synthesized Olivetol and a terpene partner, typically Geraniol for CBG synthesis. This is most commonly achieved via an acid-catalyzed Friedel-Crafts alkylation.[7][8] Subsequent decarboxylation of the resulting cannabinoid acid (if applicable) yields the final neutral cannabinoid.

G cluster_0 Phase 1: Resorcinol Core Synthesis cluster_1 Phase 2: Cannabinoid Skeleton Construction A 5-(3,5-Dimethoxyphenyl)- 5-oxovaleric acid B Intermediate Ketone (Clemmensen/Wolff-Kishner Reduction) A->B C Olivetol Dimethyl Ether (Intramolecular Cyclization) B->C D Olivetol (Demethylation) C->D F Cannabigerol (CBG) (Friedel-Crafts Alkylation) D->F E Geraniol E->F

Figure 1: High-level workflow for the total synthesis of CBG.

Part 2: Synthesis of the Olivetol Core

The transformation of 5-(3,5-dimethoxyphenyl)-5-oxovaleric acid into Olivetol is a multi-step process that builds the required 5-pentylresorcinol structure. The causality behind this sequence is to first reduce the exocyclic ketone to establish the n-pentyl chain before forming the aromatic ring.

Step 2.1: Reduction of the Ketone

The initial step is the reduction of the ketone carbonyl group to a methylene group. This is crucial for forming the final n-pentyl side chain of Olivetol. Two classic and robust methods are suitable:

  • Clemmensen Reduction: Utilizes amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid. This method is highly effective for aryl ketones but is performed under harsh acidic conditions.

  • Wolff-Kishner Reduction: Employs hydrazine (N₂H₄) and a strong base (like KOH or KOtBu) at high temperatures. This method is conducted under basic conditions, offering an alternative for substrates sensitive to strong acid.

The choice between these methods depends on the overall stability of any other functional groups present in potential analogs. For the parent synthesis, both are effective.

Step 2.2: Intramolecular Cyclization and Demethylation

Following reduction, the resulting 5-(3,5-dimethoxyphenyl)pentanoic acid is cyclized. However, a more direct route involves the cyclization and subsequent demethylation of a precursor like methyl 2-heptyl-2,4-dihydroxybenzoate, which can be derived from related starting materials.[9] For our pathway, after reduction, the aryl ring must be formed. A common synthetic strategy is to perform a Friedel-Crafts acylation to form a cyclic ketone, which is then reduced.

A more streamlined approach from our reduced intermediate, 1,3-dimethoxy-5-pentylbenzene (Olivetol dimethyl ether), is the crucial demethylation step. This unmasks the phenolic hydroxyl groups, which are essential for the subsequent coupling reaction. Strong Lewis acids or ether-cleaving reagents are required.

  • Boron Tribromide (BBr₃): A highly effective but toxic and moisture-sensitive reagent for cleaving aryl methyl ethers. It typically provides high yields at low temperatures.

  • Hydrobromic Acid (HBr): A classic and potent reagent for ether cleavage, often used at elevated temperatures.

This demethylation step yields the target intermediate: Olivetol .

Part 3: The Friedel-Crafts Alkylation to Cannabigerol (CBG)

With Olivetol in hand, the pivotal step is the construction of the full cannabinoid skeleton via electrophilic substitution. This involves the reaction of the electron-rich Olivetol ring with an activated terpene alcohol, Geraniol, to form Cannabigerol (CBG).

Mechanism and Regioselectivity

The reaction proceeds via a Friedel-Crafts alkylation mechanism. An acid catalyst activates the allylic alcohol (Geraniol), promoting the formation of a stabilized allylic carbocation. This electrophile is then attacked by the nucleophilic Olivetol ring.

  • Catalyst Choice: Both Brønsted acids (e.g., p-toluenesulfonic acid, CSA) and Lewis acids (e.g., BF₃·OEt₂, Al₂O₃) can be used.[2][7][10] Lewis acids are often preferred as they can offer better control and milder conditions. Acidic alumina has proven to be a particularly effective and easily handled catalyst for this transformation, promoting the reaction in good yield.[8]

  • Regioselectivity: The alkylation occurs ortho to both hydroxyl groups of the resorcinol, at the highly nucleophilic C2 position. This is directed by the strong activating effect of the phenolic groups.

G cluster_0 Friedel-Crafts Alkylation Mechanism A Geraniol C Activated Complex / Allylic Carbocation A->C B Acid Catalyst (e.g., Al₂O₃) B->C Activation E σ-complex Intermediate C->E D Olivetol (Nucleophile) D->E Nucleophilic Attack F Cannabigerol (CBG) E->F Deprotonation

Figure 2: Key steps in the acid-catalyzed formation of CBG.

Part 4: Downstream Processing: Thermal Decarboxylation

Many cannabinoids exist naturally in their carboxylic acid forms (e.g., CBGA, THCA, CBDA).[11] While the described synthesis directly yields neutral CBG, routes that begin with Olivetolic acid will produce Cannabigerolic acid (CBGA). To obtain the bioactive neutral form, a decarboxylation step is necessary. This is typically achieved by heating, which causes the loss of carbon dioxide from the carboxyl group.[12][13]

The kinetics of this reaction are temperature-dependent. Complete decarboxylation of CBGA to CBG can generally be achieved by heating at temperatures between 110°C and 140°C.[14] Monitoring the reaction by HPLC is crucial to avoid thermal degradation of the product.

Cannabinoid AcidTypical Decarboxylation Temp.Typical TimeResulting Product
CBGA110-120 °C30-60 minCBG
THCA110-120 °C30-60 minΔ⁹-THC
CBDA120-140 °C60-90 minCBD
Table 1: General Conditions for Thermal Decarboxylation of Major Cannabinoid Acids.[11][13]

Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS).

Protocol 1: Synthesis of Olivetol from 5-(3,5-dimethoxyphenyl)pentanoic acid

This protocol details the final demethylation step to produce Olivetol from its readily synthesized dimethyl ether precursor.

A. Materials and Reagents:

  • 1,3-dimethoxy-5-pentylbenzene (Olivetol dimethyl ether)

  • Boron tribromide (BBr₃), 1.0 M solution in dichloromethane (DCM)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (EtOAc) for chromatography

B. Step-by-Step Procedure:

  • Dissolve 1,3-dimethoxy-5-pentylbenzene (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a flame-dried, round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (N₂ or Ar).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the 1.0 M solution of BBr₃ in DCM (2.5 eq) dropwise via syringe over 15 minutes. Ensure the internal temperature does not rise significantly.

  • After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:EtOAc).

  • Once the starting material is consumed, cool the flask to 0 °C in an ice bath.

  • Very slowly and carefully quench the reaction by the dropwise addition of MeOH. This will produce HBr gas, so ensure efficient ventilation.

  • Pour the mixture into a separatory funnel containing saturated NaHCO₃ solution and extract with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

C. Purification and Characterization:

  • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Hexanes:EtOAc (e.g., starting from 100% Hexanes to 9:1 Hexanes:EtOAc).

  • Combine the fractions containing the pure product and remove the solvent in vacuo to yield Olivetol as a pale oil or off-white solid.

  • Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Protocol 2: Alumina-Catalyzed Synthesis of Cannabigerol (CBG)

This protocol utilizes acidic alumina to catalyze the Friedel-Crafts alkylation of Olivetol with Geraniol.[8]

A. Materials and Reagents:

  • Olivetol (1.5 eq)

  • Geraniol (1.0 eq)

  • Acidic Alumina (Brockmann I, standard grade, ~150 mesh)

  • Anhydrous Hexanes or Toluene

  • Pressurized reaction tube or sealed vial

  • Ethyl Acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

B. Step-by-Step Procedure:

  • To a pressurized reaction tube, add Olivetol (1.5 eq), Geraniol (1.0 eq), and anhydrous hexanes (to achieve a concentration of ~0.2 M with respect to Geraniol).

  • Add acidic alumina (approx. 2 g per mmol of Geraniol).

  • Seal the reaction tube tightly and place it in a preheated oil bath at 110-120 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction by TLC or GC-MS by periodically taking a small aliquot (after cooling).

  • Once the reaction is complete, cool the tube to room temperature.

  • Filter the reaction mixture through a pad of Celite or a sintered glass funnel to remove the alumina, washing the filter cake thoroughly with EtOAc.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product as a viscous oil.

C. Purification and Characterization:

  • Purify the crude oil by flash column chromatography on silica gel. A typical eluent system is a gradient of Hexanes:EtOAc (e.g., 98:2 to 95:5).

  • Combine the pure fractions and remove the solvent to yield Cannabigerol (CBG) as a white crystalline solid upon standing or as a clear, colorless oil.

  • Confirm the structure and purity via ¹H NMR, ¹³C NMR, HRMS, and comparison to literature data. The product can be further purified by recrystallization from hexanes.

References

  • Millimaci, A., et al. (2023). Synthesis of Neocannabinoids Using Controlled Friedel-Crafts Reactions. OpenBU. Available at: [Link]

  • Millimaci, A., et al. (2023). Synthesis of Neocannabinoids Using Controlled Friedel-Crafts Reactions. PMC. Available at: [Link]

  • ResearchGate. Friedel-Craft allylation of olivetol with.... Available at: [Link]

  • Razdan, R. K. (1981). The Total Synthesis of Cannabinoids. Erowid. Available at: [Link]

  • Cannabis Tech. (2023). Cannabinoid Biosynthesis: A Closer Look at How THC and THCV are Created. Available at: [Link]

  • Wang, M., et al. (2016). Decarboxylation Study of Acidic Cannabinoids: A Novel Approach Using Ultra-High-Performance Supercritical Fluid Chromatography/Photodiode Array-Mass Spectrometry. PMC. Available at: [Link]

  • RSC Publishing. (2020). Synthetic pathways to tetrahydrocannabinol (THC): an overview. Organic & Biomolecular Chemistry. Available at: [Link]

  • Millimaci, A., et al. (2023). Synthesis of Neocannabinoids Using Controlled Friedel-Crafts Reactions. ChemRxiv. Available at: [Link]

  • UCLA Technology Development Group. (2020). MICROBIAL PRODUCTION OF CANNABINOID PRECURSOR OLIVETOLIC ACID AND ITS ANALOGUES. Available at: [Link]

  • Wessig, P., et al. (2021). The Diels‐Alder Approach towards Cannabinoid Derivatives and Formal Synthesis of Tetrahydrocannabinol (THC). PMC. Available at: [Link]

  • Booth, J. K., et al. (2020). Terpene Synthases and Terpene Variation in Cannabis sativa. PMC. Available at: [Link]

  • Google Patents. Methods for the gas phase decarboxylation of cannabinoids.
  • Sommano, S. R., et al. (2022). Secondary Terpenes in Cannabis sativa L.: Synthesis and Synergy. PMC. Available at: [Link]

  • ResearchGate. FMO‐catalyzed cyclization in cannabinoid biosynthesis. Available at: [Link]

  • ResearchGate. Biosynthetic pathway of cannabinoids originating from olivetolic acid.... Available at: [Link]

  • Valliere, M. A., et al. (2019). Biosynthesis of cannabigerol and cannabigerolic acid: the gateways to further cannabinoid production. PMC. Available at: [Link]

  • Booth, J. K., et al. (2017). Terpene synthases from Cannabis sativa. PMC. Available at: [Link]

  • ResearchGate. Cannabinoid Decarboxylation: A Comparative Kinetic Study. Available at: [Link]

  • Wikipedia. Robinson annulation. Available at: [Link]

  • Frontiers. (2023). Synthetic approaches to cis-THC, a promising scaffold in medicinal chemistry. Available at: [Link]

  • Li, H., et al. (2022). Advancement of Research Progress on Synthesis Mechanism of Cannabidiol (CBD). PMC. Available at: [Link]

  • Pollastro, F., et al. (2018). Synthesis of Cannabigerol and Cannabigerol Derivatives. MDPI. Available at: [Link]

  • de C. F. de Lima, M., et al. (2021). Stereoselective Synthesis of Cannabidiol and its Unnatural Enantiomer to Evaluate Anxiolytic‐Like Properties and Memory Interactions. PMC. Available at: [Link]

  • Elsohly, M. A. (2020). The Controversial Cannabidiol Cyclization: Its Conceptual Origin. PMC. Available at: [Link]

  • Jentsch, N. G., et al. (2021). SYNTHESIS OF CANNABIGEROL AND ANALOGS. UHSP Collections. Available at: [Link]

  • OUCI. Mechanism and kinetics of CBDA decarboxylation into CBD in hemp. Available at: [Link]

  • Master Organic Chemistry. (2018). The Robinson Annulation. Available at: [Link]

  • RSC Publishing. Short and efficient synthesis of alkylresorcinols: a route for the preparation of cannabinoids. New Journal of Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Grignard Reaction. Available at: [Link]

  • ResearchGate. The suggested mechanism for the Robinson annulation reaction. Available at: [Link]

  • Wikipedia. Grignard reaction. Available at: [Link]

  • ResearchGate. Biosynthesis of cannabigerol (CBG) and cannabigerolic acid (CBGA) (Pollastro et al. 2018a). Available at: [Link]

  • Google Patents. Synthesis of cannabigerol.
  • Organic Chemistry Portal. Robinson Annulation. Available at: [Link]

  • Future4200. (2024). Easy and Accessible Synthesis of Cannabinoids from CBD. Available at: [Link]

  • Millimaci, A., et al. (2023). Synthesis of Neocannabinoids Using Controlled Friedel-Crafts Reactions. ChemRxiv. Available at: [Link]

  • Chemistry LibreTexts. (2025). 23.12: The Robinson Annulation Reaction. Available at: [Link]

  • YouTube. (2020). Grignard Reagent, Reaction, Mechanism and Shortcut. Available at: [Link]

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Troubleshooting & Optimization

preventing decarboxylation of 5-aryl-5-oxovaleric acids during heating

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Aryl-5-Oxovaleric Acids

A Guide to Preventing Thermal Decarboxylation

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-aryl-5-oxovaleric acids. This guide is designed to provide in-depth, field-proven insights into a common challenge encountered during the chemical manipulation of these valuable compounds: unwanted decarboxylation upon heating. As Senior Application Scientists, we understand that achieving high-yield, clean reactions is paramount. This resource provides troubleshooting strategies, mechanistic explanations, and detailed protocols to help you maintain the integrity of your molecules.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of thermal decarboxylation for γ-keto acids like 5-aryl-5-oxovaleric acids?

While the decarboxylation of β-keto acids is a widely taught, facile process, γ-keto acids such as 5-aryl-5-oxovaleric acids are generally more stable. However, they are not immune to decarboxylation, especially at elevated temperatures. Unlike the classic six-membered cyclic transition state of β-keto acids, the thermal decarboxylation of γ-keto acids is less common and proceeds through a different, higher-energy pathway.[1]

The most plausible mechanism involves intramolecular nucleophilic attack by the carboxylate group on the ketone carbonyl. This forms a five-membered lactol intermediate, which can then undergo subsequent reactions, including decarboxylation, to yield various products. The process is often not as clean as β-keto acid decarboxylation and can lead to a mixture of byproducts. The key takeaway is that while more energy is required, heating provides sufficient activation energy to initiate this degradation pathway.

G cluster_0 Decarboxylation Pathway of a γ-Keto Acid A 5-Aryl-5-oxovaleric Acid (γ-Keto Acid) B Heat (Activation Energy) C Cyclic Lactol Intermediate B->C Intramolecular Attack D Decarboxylation (-CO2) C->D E Decarboxylated Byproduct (e.g., 4-Aryl-butan-1-one) D->E

Caption: Proposed pathway for thermal degradation.

Q2: Does the nature of the aryl substituent affect the rate of decarboxylation?

Yes, the electronic properties of the substituent on the aryl ring can influence the stability of the 5-aryl-5-oxovaleric acid.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups make the ketone carbonyl more electrophilic. This increased electrophilicity can facilitate the intramolecular nucleophilic attack by the carboxylate, potentially increasing the rate of degradation upon heating. The acidity of carboxylic acids is influenced by the nature of substituents, and a more stable conjugate base can result from EWGs.[2]

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or alkyl groups donate electron density to the aryl ring. This makes the ketone carbonyl less electrophilic, thereby disfavoring the intramolecular attack and potentially increasing the thermal stability of the molecule.

Troubleshooting Guide: Common Experimental Issues

Problem 1: I'm observing a significant byproduct and low yield when heating my reaction. How can I confirm it's decarboxylation?

When a reaction involving a 5-aryl-5-oxovaleric acid is heated and results in a complex mixture or a major byproduct, decarboxylation is a prime suspect. Confirmation requires careful analysis of the product mixture.

Step-by-Step Analytical Workflow:

  • Thin-Layer Chromatography (TLC): Run a TLC of your crude reaction mixture against your starting material. The decarboxylated product will be less polar (higher Rf) than the starting carboxylic acid.

  • Proton NMR (¹H NMR): This is the most definitive method. Acquire a ¹H NMR spectrum of your crude product.

    • Look for the Disappearance of the Carboxylic Acid Proton: The broad singlet of the -COOH proton (typically >10 ppm) will be absent or significantly diminished.

    • Analyze the Aliphatic Region: The characteristic methylene protons adjacent to the acid and ketone in the starting material will shift and change their splitting patterns in the decarboxylated product (e.g., 4-aryl-butan-1-one).

  • Mass Spectrometry (MS): The decarboxylated product will have a molecular weight that is 44.01 g/mol less than the starting material, corresponding to the loss of a CO₂ molecule.

Data Comparison Table:

Compound Expected Molecular Ion (M+) Key ¹H NMR Signals
5-Aryl-5-oxovaleric Acid[M]>10 ppm (s, 1H, -COOH), ~2-3.5 ppm (multiplets, 6H)
Decarboxylated Product[M - 44.01]Absence of >10 ppm signal, shifted aliphatic signals
Problem 2: My desired reaction requires heat, but my starting material is degrading. What are the primary strategies to prevent this?

If thermal energy is necessary for your desired transformation, but it's causing decarboxylation, you must modify the reaction conditions to favor your intended pathway.

Strategy A: Minimize Reaction Temperature and Time

The most straightforward approach is to reduce the thermal stress on the molecule.

  • Systematic Temperature Screening: Do not default to reflux. Run small-scale trials at progressively lower temperatures (e.g., 100 °C, 80 °C, 60 °C) to find the minimum temperature required for the desired reaction to proceed at an acceptable rate.[3]

  • Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction closely. Stop the reaction as soon as the starting material is consumed to prevent prolonged heating, which can promote byproduct formation.

Strategy B: Protect the Carboxylic Acid Group

If temperature reduction is not feasible, the most robust strategy is to temporarily protect the carboxylic acid group.[4] Converting the acid to an ester is a common and effective method. Esters are significantly more stable to thermal decarboxylation.

  • Esterification: Convert the carboxylic acid to a simple methyl or ethyl ester using a mild esterification protocol before performing the high-temperature step.[5][6] After the heat-dependent reaction is complete, the ester can be hydrolyzed back to the carboxylic acid under basic or acidic conditions if required.

Strategy C: Explore Alternative Activation Methods

Modern synthetic chemistry offers alternatives to conventional heating.

  • Microwave Irradiation: Microwave-assisted synthesis can often accelerate reaction rates at lower bulk temperatures and shorter reaction times, potentially minimizing thermal degradation.

  • Photoredox Catalysis: For certain transformations like decarboxylative couplings, photoredox catalysis can generate the necessary reactive intermediates at room temperature using light, completely avoiding the need for heat.[7][8]

G cluster_strategies Preventative Strategies Start Unwanted Decarboxylation Observed? Temp Strategy 1: Lower Temperature & Reduce Time Start->Temp Protect Strategy 2: Protecting Group (e.g., Esterification) Start->Protect Alt Strategy 3: Alternative Activation (Microwave, Photocatalysis) Start->Alt Outcome Successful Reaction: High Yield, Minimized Byproduct Temp->Outcome Protect->Outcome Alt->Outcome

Caption: Troubleshooting workflow for decarboxylation.

Detailed Experimental Protocol

Protocol 1: Mild Esterification of 5-Aryl-5-Oxovaleric Acid

This protocol describes the conversion of the carboxylic acid to its methyl ester, a form more stable to heat, using (trimethylsilyl)diazomethane. This method is mild, high-yielding, and avoids the harsh acidic conditions of a Fischer esterification.

Materials:

  • 5-Aryl-5-oxovaleric acid (1.0 eq)

  • Toluene/Methanol (4:1 v/v) solvent mixture

  • (Trimethylsilyl)diazomethane (TMS-diazomethane), 2.0 M solution in hexanes (1.1 eq)

  • Glacial acetic acid

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Dissolution: Dissolve the 5-aryl-5-oxovaleric acid in the toluene/methanol solvent mixture (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon).

  • Addition of Reagent: Cool the solution to 0 °C in an ice bath. Slowly add the TMS-diazomethane solution dropwise via syringe. A yellow color and gas evolution (N₂) will be observed.

  • Reaction Monitoring: Stir the reaction at 0 °C and allow it to warm to room temperature over 1-2 hours. Monitor the reaction progress by TLC, observing the consumption of the starting acid and the formation of a new, higher Rf spot (the methyl ester).

  • Quenching: Once the reaction is complete, cautiously add a few drops of glacial acetic acid to quench any excess TMS-diazomethane. The yellow color will dissipate.

  • Workup: Concentrate the reaction mixture under reduced pressure. The resulting crude methyl ester is often of sufficient purity to be used directly in the subsequent high-temperature step. If necessary, purify by flash column chromatography on silica gel.

This protected ester can now be subjected to heating conditions with a significantly reduced risk of decarboxylation.

References

  • D. B. Bigley, J. C. Thurman. The Decarboxylation of β-Keto Acids. II. An Investigation of the Bredt Rule in Bicyclo[3.2.1]octane Systems. Tetrahedron Letters, 1967, 8(25), 2377-2380.

  • Chemistry Steps. Decarboxylation.

  • Chemistry LibreTexts. 9.4: β-Ketoacids Decarboxylate.

  • JoVE. Loss of Carboxy Group as CO2: Decarboxylation of β-Ketoacids.

  • Master Organic Chemistry. Decarboxylation.

  • M. C. Hennessy, T. P. O'Sullivan. Recent advances in the transesterification of β-keto esters. RSC Advances, 2021, 11(39), 24263-24276.

  • Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides.

  • University of Rochester, Department of Chemistry. Tips & Tricks: Heating and Cooling.

  • JoVE. Substituent Effects on Acidity of Carboxylic Acids.

  • ResearchGate. How can one prevent the decarboxylation of an alpha hydroxy acid under basic conditions during a flow oxidation process?.

  • S. Senaweera, J. A. Tunge. Decarboxylative Acetoxylation of Aliphatic Carboxylic Acids. The Journal of Organic Chemistry, 2019, 84(19), 12553-12561.

  • Z. Zuo, D. W. C. MacMillan. Enantioselective Decarboxylative Arylation of α-Amino Acids via the Merger of Photoredox and Nickel Catalysis. Journal of the American Chemical Society, 2014, 136(14), 5257-5260.

Sources

Technical Support Center: Optimizing Solvent Selection for 3,5-Dimethoxybenzoylbutyric Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for the synthesis of 3,5-dimethoxybenzoylbutyric acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this specific transformation. The synthesis, typically achieved through a Friedel-Crafts acylation of 1,3-dimethoxybenzene with glutaric anhydride, is highly dependent on reaction conditions, with solvent selection being a paramount yet often overlooked variable.

The choice of solvent dictates not only the solubility of reactants but also influences the activity of the Lewis acid catalyst, the stability of reactive intermediates, and the overall reaction pathway, which can dramatically affect yield, purity, and the formation of side products. This document provides in-depth troubleshooting advice and practical protocols from the perspective of an experienced application scientist to help you navigate the complexities of solvent selection and achieve a robust, reproducible synthesis.

The Core Reaction: Mechanistic Considerations in Solvent Selection

The synthesis of 3,5-dimethoxybenzoylbutyric acid proceeds via an electrophilic aromatic substitution (EAS) mechanism, specifically a Friedel-Crafts acylation.[1][2] In this reaction, a Lewis acid, typically aluminum chloride (AlCl₃), activates glutaric anhydride to generate a highly reactive acylium ion electrophile. The electron-rich 1,3-dimethoxybenzene then attacks this electrophile, leading to the desired product after work-up.

The solvent's role is multifaceted and critical:

  • Solubilization: The solvent must effectively dissolve the reactants (1,3-dimethoxybenzene and glutaric anhydride) and the Lewis acid catalyst.

  • Catalyst Complexation: Solvents can form complexes with the Lewis acid catalyst. This interaction can either enhance or diminish the catalyst's activity.

  • Intermediate Stabilization: The polarity of the solvent plays a crucial role in stabilizing the charged intermediates (the acylium ion and the sigma complex) formed during the reaction.[3]

  • Product Solubility and Side Reactions: The solubility of the final product-catalyst complex can determine the course of the reaction. In some solvents, this complex may precipitate, preventing further reactions. In others, it may remain dissolved, potentially leading to undesired subsequent reactions.[4]

Understanding these functions is key to troubleshooting and optimizing your synthesis.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you may encounter during your experiments, with a focus on how to resolve them through logical solvent selection.

Question 1: I am observing very low or no conversion of my starting materials. What are the most likely solvent-related causes?

Answer: A stalled reaction is a common issue often traced back to fundamental incompatibilities between the solvent and the reaction conditions.

  • Cause A: Catalyst Deactivation. Lewis acids like AlCl₃ are extremely sensitive to moisture and can be deactivated by coordinating solvents. Protic solvents (e.g., alcohols, water) are entirely unsuitable. Ethereal solvents (like THF or diethyl ether) can form stable complexes with AlCl₃, rendering it less effective as a catalyst. Ensure you are using a non-coordinating, anhydrous solvent.

  • Solution: Switch to a more inert solvent. Halogenated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common first choices as they are polar enough to dissolve reactants but are relatively non-coordinating.[3] Always use freshly distilled, anhydrous grade solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent contamination from atmospheric moisture.[5]

  • Cause B: Poor Reactant Solubility. If your starting materials, particularly the glutaric anhydride, are not fully dissolved at the reaction temperature, the reaction will be slow and inefficient.

  • Solution: Consider a solvent with slightly higher polarity or a higher boiling point that allows for gentle heating to improve solubility. For instance, if DCM (b.p. ~40°C) is not effective, moving to DCE (b.p. ~83°C) could be beneficial. Nitrobenzene is a highly polar solvent known to be effective for challenging Friedel-Crafts acylations due to its excellent solvating power for the catalyst-reagent complex, although its high boiling point and toxicity require careful handling.[4]

Question 2: My final product is a mixture of isomers, with significant amounts of acylation at the 2-position instead of the desired 4-position. How can the solvent influence this?

Answer: This is a classic problem of kinetic versus thermodynamic control, which is heavily influenced by solvent choice.[4]

  • The Underlying Chemistry: The two methoxy groups on the aromatic ring strongly direct the incoming electrophile to the 2-, 4-, and 6-positions. Acylation at the 4-position is electronically favored and sterically less hindered, generally leading to the thermodynamic product. Acylation at the 2-position is sterically hindered and is often the kinetic product.

  • Solvent's Role in Selectivity:

    • Non-polar Solvents (Kinetic Control): In non-polar solvents like carbon disulfide (CS₂), the reaction is often faster and irreversible. The product-catalyst complex tends to be poorly soluble and may precipitate out of the solution, preventing any potential rearrangement to the more stable thermodynamic product.[4] This can favor the formation of the kinetic isomer.

    • Polar Solvents (Thermodynamic Control): In polar solvents like nitrobenzene, the product-catalyst complex remains soluble. This allows the acylation reaction to become reversible. The initially formed kinetic product can de-acylate and re-acylate to form the more stable thermodynamic product over time.[4]

  • Solution: To favor the desired 4-position isomer, use a more polar solvent such as nitrobenzene or 1,2-dichloroethane and consider increasing the reaction time or temperature to allow the reaction to reach thermodynamic equilibrium.

Question 3: I'm getting a good yield, but the product is contaminated with a significant amount of a di-acylated byproduct. How can I suppress this side reaction?

Answer: The formation of a di-acylated product indicates that your desired product, 3,5-dimethoxybenzoylbutyric acid, is reactive enough to undergo a second Friedel-Crafts acylation. The solvent plays a key role here.

  • The Mechanism of Di-acylation: The product molecule still contains an activated aromatic ring. If it remains in solution and there is an excess of the acylium ion electrophile, a second acylation can occur.

  • Solution: The goal is to remove the mono-acylated product from the reaction environment as it forms.

    • Induce Precipitation: Select a solvent in which the starting materials are soluble, but the desired product-AlCl₃ complex is not. A less polar solvent like carbon disulfide or a mixture of hexane and DCM could achieve this. The precipitation of the product complex effectively protects it from further reaction.

    • Control Stoichiometry: Ensure you are not using a large excess of glutaric anhydride or AlCl₃. A slow, controlled addition of the anhydride-catalyst complex to the solution of 1,3-dimethoxybenzene can help maintain a low concentration of the electrophile and minimize di-acylation.

Experimental Protocol: Solvent Screening for Optimal Synthesis

This protocol provides a systematic approach to screen and identify the optimal solvent for your specific laboratory conditions. It is designed to be a self-validating system.

Objective: To compare the effect of different solvents on the yield and purity of 3,5-dimethoxybenzoylbutyric acid.

Materials:

  • 1,3-dimethoxybenzene

  • Glutaric anhydride

  • Aluminum chloride (anhydrous)

  • Anhydrous Solvents for Screening (e.g., Dichloromethane, 1,2-Dichloroethane, Carbon Disulfide, Nitrobenzene)

  • Reaction flasks, inert atmosphere setup (N₂ or Ar), magnetic stirrers, ice bath

  • Standard work-up and purification reagents (HCl, ethyl acetate, brine, etc.)

  • Analytical equipment (HPLC or GC-MS, NMR)

Procedure:

  • Setup: In parallel, set up four identical, oven-dried reaction flasks under an inert atmosphere.

  • Catalyst Suspension: To each flask, add anhydrous aluminum chloride (1.2 equivalents).

  • Solvent Addition: To each respective flask, add 20 mL of one of the anhydrous solvents being screened (DCM, DCE, CS₂, Nitrobenzene). Cool the flasks to 0°C in an ice bath.

  • Anhydride Addition: To each flask, add glutaric anhydride (1.0 equivalent) in one portion. Stir the suspension for 15 minutes at 0°C.

  • Substrate Addition: Prepare a solution of 1,3-dimethoxybenzene (1.1 equivalents) in 5 mL of the corresponding solvent. Add this solution dropwise to each reaction flask over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reactions to stir under the conditions specified in the table below.

  • Work-up: Quench each reaction by carefully pouring it into a mixture of crushed ice and concentrated HCl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product from each reaction using HPLC or GC-MS to determine the conversion rate and the ratio of desired product to byproducts. Purify the main product via column chromatography or recrystallization and calculate the isolated yield.

Data Presentation: Solvent Screening Parameters and Expected Outcomes
SolventBoiling Point (°C)Relative PolarityReaction Temp. (°C)Reaction Time (h)Expected Outcome & Key Considerations
**Carbon Disulfide (CS₂) **46Low25 (RT)4-6Kinetic Control. May favor 2-isomer. Product-catalyst complex may precipitate, reducing di-acylation.[4] High volatility and toxicity.
Dichloromethane (DCM) 40Medium0 to RT2-4Good starting point. Balances solubility and reactivity. Easy to remove. May require longer times for full conversion.
1,2-Dichloroethane (DCE) 83Medium-HighRT to 602-4Allows for heating to improve solubility and reaction rate. Good for pushing towards thermodynamic product.
Nitrobenzene 211HighRT to 806-12Thermodynamic Control. Excellent for dissolving intermediates, favoring the 4-isomer.[4] High boiling point makes removal difficult. Toxic.

Visualization of the Optimization Workflow

The following diagram outlines the logical decision-making process for selecting and optimizing the solvent for your synthesis.

Solvent_Optimization_Workflow A Define Goals (High Yield, High Purity, Specific Isomer) B Initial Solvent Screening (DCM, DCE, CS2, Nitrobenzene) A->B C Perform Small-Scale Parallel Reactions B->C D Analyze Crude Product (HPLC/GC for Purity & Isomer Ratio) C->D E Evaluate Results D->E F Low Yield? E->F Check G Poor Selectivity? E->G Check H High Yield & Purity? E->H Check I Increase Polarity/Temp (e.g., Switch DCM -> DCE) F->I Troubleshoot L Re-evaluate Goals/ Consider Co-solvents F->L If still failing J Adjust for Thermo vs. Kinetic Control (e.g., Switch CS2 -> Nitrobenzene) G->J Troubleshoot G->L If still failing K Proceed to Scale-Up H->K Optimize I->C Re-run J->C Re-run L->B

Caption: Workflow for systematic solvent selection and optimization.

Frequently Asked Questions (FAQs)

Q: Are there any "green" or solvent-free options for this reaction? A: While classic Friedel-Crafts reactions heavily rely on traditional organic solvents, research into greener alternatives is ongoing. Solvent-free reactions using solid acid catalysts are an area of interest, though they may require higher temperatures and different catalyst systems.[6] For this specific synthesis, starting with a well-understood solvent system is recommended before exploring more advanced, less-documented green alternatives.

Q: How critical is it to use an anhydrous solvent? A: It is absolutely critical. Aluminum chloride reacts violently with water, which not only consumes the catalyst but also generates HCl gas. Even trace amounts of moisture can significantly reduce the catalytic activity and lead to failed or low-yielding reactions.[5] Always use solvents from a freshly opened bottle, an anhydrous solvent dispensing system, or distill the solvent over an appropriate drying agent prior to use.

Q: Can I use a co-solvent system to fine-tune the reaction? A: Yes, co-solvent systems can be a powerful tool. For example, if you find your product-catalyst complex is precipitating too quickly in DCM, leading to an incomplete reaction, you could use a mixture of DCM and a small amount of a more polar solvent like nitrobenzene to slightly increase solubility without fully committing to the difficult work-up of pure nitrobenzene. This requires careful, systematic experimentation to find the optimal ratio.

References

  • Organic Syntheses. (1942). 3,5-DINITROBENZOIC ACID. Available at: [Link]

  • Google Patents. (CN105218322A). A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester.
  • Google Patents. (CN102675075B). Preparation method of 3, 5-resacetophenone.
  • ResearchGate. (2003). Practical Generation of 3,5-Dimethoxybenzyllithium: Application to the Synthesis of 5-Substituted-Resorcinols. Available at: [Link]

  • Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction. Available at: [Link]

  • Google Patents. (CN1102141C). Process for purifying 3.5-dimethyl benzoic acid.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

  • ResearchGate. (2017). An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. Available at: [Link]

  • Google Patents. (CN105085228A). Production method for 3, 5-dimethylbenzoic acid.
  • Loba Chemie. 3,5-DINITROBENZOIC ACID FOR SYNTHESIS - Safety Data Sheet. Available at: [Link]

  • Reddit. (2023). troubleshooting the synthesis of BINOL derivatives. r/Chempros. Available at: [Link]

  • Gani, R., et al. (2012). The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis. Available at: [Link]

  • AIChE Proceedings. (2020). Optimal Solvent Selection in Co-Solvent-Based Biomass Conversion Processes. Available at: [Link]

  • Vaia. The most appropriate solvent for Friedel crafts reaction is. Available at: [Link]

  • Wikipedia. Friedel–Crafts reaction. Available at: [Link]

  • International Journal of Chemical Studies. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. Available at: [Link]

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Validation & Comparative

Comparative Analysis of 13C NMR Chemical Shifts: The 3,5-Dimethoxybenzoyl Carbonyl Moiety

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Audience: Medicinal Chemists, Structural Biologists, and NMR Spectroscopists.

The 3,5-dimethoxybenzoyl moiety is a privileged pharmacophore, frequently appearing in resveratrol analogs, natural product synthesis (e.g., alkyl ferulates), and hybrid drug scaffolds. Its carbonyl carbon (


) serves as a critical diagnostic reporter in 

NMR spectroscopy.

Unlike the proton-rich aromatic region, the carbonyl carbon is quaternary and relaxation-limited. Its chemical shift is highly sensitive to electronic perturbation (mesomeric vs. inductive effects) and solvation shells . This guide provides an authoritative comparison of chemical shifts across derivative classes and solvent systems, grounded in mechanistic causality.

Mechanistic Grounding: The "Push-Pull" Electronic Environment

To interpret the data correctly, one must understand the electronic tug-of-war occurring at the carbonyl carbon.

  • The Inductive Effect (-I): The methoxy groups at positions 3 and 5 are electronegative. Through the

    
    -framework, they withdraw electron density. This generally deshields  the nucleus, moving peaks downfield (higher ppm).
    
  • The Mesomeric Effect (+M): Oxygen lone pairs donate electron density into the

    
    -system. However, in the meta (3,5)  arrangement, the resonance structures place negative charge density at carbons 2, 4, and 6. The ipso-carbon (C1), which holds the carbonyl, does not receive direct resonance density.
    
  • Net Result: Unlike para-methoxy derivatives (where resonance shields the carbonyl), the 3,5-dimethoxy motif exerts a predominantly inductive (deshielding) influence on the carbonyl relative to the ring, though the effect is subtler than in ortho-substitution.

Visualization: Electronic Influence Flow

The following diagram illustrates why the 3,5-substitution pattern results in specific chemical shift behaviors compared to para-substitution.

ElectronicEffects cluster_legend Effect on Shift OMe Methoxy Groups (3,5-Pos) RingPi Aromatic Ring (Pi System) OMe->RingPi +M (Resonance) Ipso Ipso Carbon (C1) (No Direct Resonance) OMe->Ipso -I (Inductive Withdrawal) OrthoPara Ortho/Para Carbons (High Electron Density) RingPi->OrthoPara Localizes Density Carbonyl Carbonyl Carbon (C=O) ~166-170 ppm Ipso->Carbonyl Transmits Inductive Effect Legend Resonance skips C1 Induction dominates C=O

Figure 1: Mechanistic flow of electron density in 3,5-dimethoxybenzoyl systems. Note that resonance effects bypass the ipso carbon, leaving inductive withdrawal as a primary modulator.

Comparative Data Analysis

The following data aggregates experimental values from validated spectral databases (SDBS, HMDB) and literature precedents.

A. Derivative Comparison (Functional Group Impact)

The nature of the leaving group (X) attached to the acyl carbon is the primary determinant of the shift.

Derivative TypeStructure FragmentSolventChemical Shift (

, ppm)
Shift Character
Aldehyde Ar-C HO

190.5 - 191.0 Highly Deshielded
Acid Chloride Ar-C OCl

168.0 - 169.5 Deshielded (Inductive)
Carboxylic Acid Ar-C OOH

167.3 - 167.5 Moderate
Methyl Ester Ar-C OOMe

166.8 - 166.9 Shielded (Resonance)
Amide Ar-C ONH


166.0 - 167.0 Shielded

Technical Insight: The acid chloride is deshielded relative to the ester due to the electronegativity of Chlorine (-I effect) outweighing its weak resonance donation. The aldehyde is distinctively downfield due to the lack of a heteroatom donor to shield the carbon via resonance.

B. Solvent Effects: The Hydrogen Bonding Factor

Solvent choice is not passive. In 3,5-dimethoxybenzoic acid, the carbonyl shift varies significantly between non-polar and polar aprotic solvents.

Solvent

(ppm)
Mechanism of Action

~171.0 (Dimer)Carboxylic acids form cyclic dimers in non-polar media. The H-bond acceptor nature of the carbonyl in the dimer deshields the carbon.

167.3DMSO acts as a strong H-bond acceptor, breaking acid dimers. The acid proton binds to DMSO, altering the electronics of the carboxylate slightly.
Acetone-d

166.5Intermediate polarity; often results in sharper peaks due to lower viscosity than DMSO.
C. Structural Analog Comparison (Substituent Effects)

Comparing the 3,5-pattern to other isomers highlights the "Meta-Effect."

CompoundSubstituent

(ppm)
Electronic Rationale
Benzoic Acid None167.8Baseline.
4-Methoxybenzoic Acid Para (-OMe)166.9Shielded. Strong +M effect donates density to C1/Carbonyl.
3,5-Dimethoxybenzoic Acid Meta (-OMe)167.4Deshielded (relative to para). +M effect does not reach C1; -I effect dominates.

Experimental Protocol: Optimizing Quaternary Carbon Detection

Detecting the carbonyl carbon in 3,5-dimethoxybenzoyl derivatives can be challenging due to long relaxation times (


). Standard proton parameters often yield poor S/N ratios for this specific peak.
Validated Acquisition Workflow

Objective: Quantitative or high-S/N detection of the C=O peak.

  • Sample Prep: Dissolve 20-50 mg of compound in 0.6 mL solvent.

    • Critical: Filter solution to remove paramagnetic particulates (iron dust) which broaden lines.

  • Pulse Sequence: Use zgpg30 (Power-gated decoupling).

    • Avoid dept135 or dept90 as they will not show the carbonyl carbon (quaternary).

  • Relaxation Delay (D1):

    • Standard: 2.0 seconds.[1]

    • Optimized for C=O:5.0 - 10.0 seconds .[1] The carbonyl carbon has no attached protons to facilitate relaxation via dipolar coupling. Short D1 leads to saturation and signal loss.

  • Scans (NS): Minimum 256 scans for adequate S/N on the quaternary peak.

Self-Validating Step: The Chromium Trick

If the carbonyl peak is absent or disproportionately small:

  • Action: Add ~5 mg of Chromium(III) acetylacetonate [Cr(acac)

    
    ].
    
  • Mechanism: This paramagnetic relaxation agent shortens

    
     for all carbons.
    
  • Result: The carbonyl peak intensity will increase significantly without shifting position (mostly).

ExperimentalProtocol cluster_caption Protocol Logic Start Start: Sample Preparation Solvent Select Solvent: CDCl3 (Standard) or DMSO (Polar/Acid) Start->Solvent Pulse Pulse Sequence: Standard 1H-Decoupled (zgpg30) Solvent->Pulse Check Check: Is C=O Visible? Pulse->Check Success Process & Integrate Check->Success Yes Fix Troubleshoot: Increase D1 to 10s OR Add Cr(acac)3 Check->Fix No (Low S/N) Fix->Pulse Re-acquire Caption Loop ensures detection of slow-relaxing quaternary carbons.

Figure 2: Decision tree for optimizing 13C NMR acquisition of quaternary carbonyl carbons.

References

  • SDBS Web: Spectral Database for Organic Compounds.SDBS No. 3173 (3,5-Dimethoxybenzoic acid) & SDBS No. 3174 (Methyl 3,5-dimethoxybenzoate). National Institute of Advanced Industrial Science and Technology (AIST).

  • Royal Society of Chemistry (RSC).ChemSpider Record: 3,5-Dimethoxybenzoic acid.
  • University of Wisconsin-Madison.13C NMR Chemical Shift Table - Carbonyl Ranges.

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard reference for substituent effects and solvent interactions).

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 5-(3,5-Dimethoxyphenyl)-5-oxovaleric Acid

[1][2][3]

Executive Safety Summary

Objective: To provide a rigorous, self-validating safety protocol for the handling of 5-(3,5-Dimethoxyphenyl)-5-oxovaleric acid , a specialized intermediate in organic synthesis.

Critical Advisory: As a specific Safety Data Sheet (SDS) for the 3,5-isomer is often unavailable in public repositories, this guide applies the Precautionary Principle . It derives safety parameters from the well-characterized 3,4-dimethoxy (CAS 4378-55-6) and 3,4,5-trimethoxy (CAS 34759-04-1) analogs.[1][2][3] Users must treat this compound as a Category 2 Skin/Eye Irritant with potential Specific Target Organ Toxicity (Respiratory Irritation) .[2][3][4][5]

Risk Assessment & Hazard Identification

Before selecting PPE, the specific hazards must be understood to justify the protective barriers.[2][3]

Hazard Class (GHS)CategoryHazard StatementOperational Implication
Skin Corrosion/Irritation Cat 2H315: Causes skin irritation.[1][2][3][6]Direct contact may cause dermatitis or chemical burns.[2][3]
Serious Eye Damage/Irritation Cat 2AH319: Causes serious eye irritation.[3][4][6][7][8]Dust or splash can cause severe pain and potential corneal damage.[2][3]
STOT - Single Exposure Cat 3H335: May cause respiratory irritation.[1][2][3][4][5]Inhalation of dust/aerosols triggers coughing and mucosal inflammation.[2][3]

Physical State: Solid (Powder/Crystalline).[1][3][4] Route of Entry: Inhalation (Dust), Dermal Contact, Ocular Contact.[2][3][5]

Personal Protective Equipment (PPE) Strategy

The following PPE configuration is mandatory for all procedures involving >10 mg of the substance.

PPE Selection Matrix
Protection ZoneRecommended EquipmentTechnical Justification
Ocular/Face Chemical Safety Goggles (Indirect Vent)Standard safety glasses are insufficient for fine powders that can bypass side shields.[1][2][3]
Respiratory N95 Respirator (Minimum) or Fume HoodPrevents inhalation of airborne particulates during weighing or transfer.[3]
Dermal (Hands) Nitrile Gloves (Min.[1][3] 0.11 mm thickness)Nitrile offers excellent resistance to organic acids.[1][3] Latex is not recommended due to permeability.[2][3]
Body Lab Coat (Cotton/Poly blend) + Closed-toe Shoes Provides a barrier against spills; cotton minimizes static discharge risk with powders.[1][2][3]
PPE Decision Logic (Visualization)

This workflow ensures the correct level of protection based on the scale of operation.[3]

PPE_WorkflowStartStart: Assess Operation ScaleScaleCheckIs Quantity > 1 Gram OR Dust Generation Likely?Start->ScaleCheckStandardPPEStandard PPE:Lab Coat, Nitrile Gloves,Safety GlassesScaleCheck->StandardPPENo (<1g, No Dust)EnhancedPPEEnhanced PPE:Double Nitrile Gloves,Chemical Goggles,N95 Mask (if outside hood)ScaleCheck->EnhancedPPEYes (>1g, Dust Risk)UseHoodWork in Fume Hood(Sash at proper height)StandardPPE->UseHoodHoodCheckIs Fume Hood Available?EnhancedPPE->HoodCheckHoodCheck->UseHoodYesRespReqMANDATORY: Wear N95/P100 RespiratorHoodCheck->RespReqNo (Not Recommended)

Figure 1: Decision logic for selecting appropriate PPE based on operational scale and engineering controls.

Operational Handling Protocol

This protocol is designed to isolate the user from the hazard before PPE becomes the final line of defense.[3]

Step 1: Engineering Controls (Primary Barrier)[1]
  • Location: All weighing and transfers must be performed inside a certified chemical fume hood .

  • Airflow: Verify face velocity is between 80–120 fpm (0.4–0.6 m/s) .[1][3]

  • Static Control: Use an antistatic gun or bar if the powder is static-prone to prevent "flying" particles.[1][2][3]

Step 2: Safe Weighing Procedure
  • Preparation: Place the balance inside the fume hood.[2][3] If this is not possible, tare the weighing boat inside the hood, transfer the solid, and cover it before moving to the balance.[2][3]

  • Transfer: Use a clean, dry spatula.[2][3] Do not pour from the bulk container; scoop gently to minimize aerosolization.

  • Containment: Immediately recap the stock bottle after removing the required amount.

Step 3: Reaction Setup
  • Solvent Addition: Add solvent slowly to the solid.[2][3] 5-(3,5-Dimethoxyphenyl)-5-oxovaleric acid is an organic acid; exothermic dissolution is possible depending on the solvent (e.g., basic solutions).[1][2][3]

  • Temperature: If heating is required, ensure the reaction vessel is equipped with a reflux condenser and inert gas line (Nitrogen/Argon) to prevent vapor escape.[2][3]

Emergency Response & Decontamination

In the event of exposure, immediate action limits injury severity.[2][3]

ScenarioImmediate ActionFollow-Up
Eye Contact Rinse immediately with water for 15 minutes. Hold eyelids open.Seek medical attention.[2][3][4][5][6][7] Bring the container/label.[2][3]
Skin Contact Brush off dry powder, then wash with soap and water .[2][3]Monitor for redness/irritation.[2][3] Apply hydrocortisone if needed.[2][3]
Inhalation Move to fresh air.[3][4][5][7][9]If breathing is difficult, administer oxygen (trained personnel only).[1][3]
Spill (Solid) Do not sweep dry. Dampen with a wet paper towel to prevent dust, then wipe up.[2][3]Dispose of waste in solid hazardous waste bin.

Waste Disposal & Deactivation

Disposal must comply with local environmental regulations (e.g., RCRA in the US).[1][3]

Disposal Workflow
  • Identification: Label waste clearly as "Solid Organic Waste - Irritant."

  • Segregation: Do not mix with strong oxidizers (e.g., nitric acid) or strong bases.[2][3]

  • Method:

    • Solids: Pack in a high-density polyethylene (HDPE) jar.

    • Solutions: Dissolve in a combustible solvent (e.g., acetone, ethanol) and dispose of in the "Organic Solvents" waste stream for incineration.[2][3]

    • Deactivation (Spills): Wipe area with a dilute sodium bicarbonate solution (5%) to neutralize any residual acid traces, followed by water.[1][3]

Disposal_FlowWasteChemical Waste(5-(3,5-Dimethoxyphenyl)-5-oxovaleric acid)StateCheckPhysical State?Waste->StateCheckSolidPathSolid Waste Container(HDPE)StateCheck->SolidPathPowderLiquidPathDissolve in Acetone/EthanolStateCheck->LiquidPathSolution/ResidueIncinerationHigh-Temp Incineration(Licensed Facility)SolidPath->IncinerationLiquidPath->Incineration

Figure 2: Waste disposal pathway ensuring complete destruction via incineration.[1][2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 209867, 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid. Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

  • Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards. National Academies Press.[2][3] Retrieved from [Link][1][2]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.